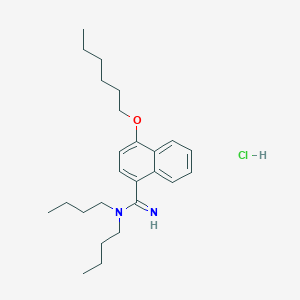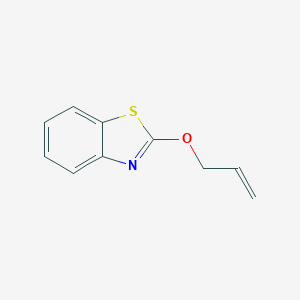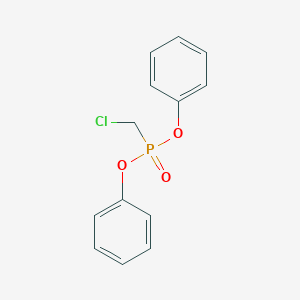
2-苯胺基-3-氯-1,4-萘醌
描述
Synthesis Analysis
The synthesis of 2-Anilino-3-chloro-1,4-naphthoquinone involves thermolysis of 2-azido-3-(R-anilino)-1,4-naphthoquinones, where substituents on the aniline ring influence the reaction outcome, leading to products like phenazine or 2-amino-3-(R-anilino)-1,4-naphthoquinone under specific conditions (Loredo-Carrillo et al., 2020). Moreover, novel derivatives have been synthesized with various substituents, showcasing the versatility of the chemical framework (Leyva et al., 2015).
Molecular Structure Analysis
The molecular structure of 2-Anilino-3-chloro-1,4-naphthoquinone derivatives has been extensively analyzed, revealing dimorphic forms and distinct spectroscopic features (Matsunaga et al., 1977). These structural insights are crucial for understanding the compound's reactivity and interactions.
Chemical Reactions and Properties
The compound undergoes various chemical reactions, including photochemical 2+2 cycloaddition with alkenes, leading to novel cyclobutane derivatives (Naito et al., 1984). Its reactivity is influenced by its naphthoquinone core, facilitating diverse chemical transformations.
Physical Properties Analysis
Physical properties, such as dimorphism and vibrational spectra, have been studied, highlighting the compound's unique characteristics. These properties are influenced by substituents on the phenyl ring, affecting its vibrational bands and color (Matsunaga et al., 1977).
Chemical Properties Analysis
The chemical properties of 2-Anilino-3-chloro-1,4-naphthoquinone derivatives have been explored through spectroscopic and theoretical studies. These investigations provide insights into the electronic structure and reactivity of the compound and its derivatives (Dias et al., 2023).
科学研究应用
抗真菌活性
2-苯胺基-3-氯-1,4-萘醌与抗真菌活性有关 . 据发现,它可以抑制白色念珠菌的转化过程,白色念珠菌是一种存在于人体正常菌群中的真菌,但在某些情况下会导致轻微到致命的感染 .
抗菌特性
该化合物显示出显著的抗菌特性 . 据报道,萘醌的化学修饰通过引入胺、氨基酸、呋喃、吡喃、吡唑、三唑、吲哚等化学基团,改善了它们的药理性质 .
抗肿瘤分子
1,4-萘醌,如2-苯胺基-3-氯-1,4-萘醌,因其抗肿瘤特性而被研究 . 据发现,它们在治疗癌症和多药耐药细菌方面是有效的 .
杂环化合物的合成
2-氯-3-苯氧基-1,4-萘醌衍生物已被用作杂环化合物的合成中间体,这些杂环化合物具有良好的生物活性 .
抗结核药
1,4-萘醌,在2位具有苯胺基、苯氧基或芳硫基等取代基,一直是深入研究的主题。 它们中的许多在各种医药和生物应用中得到应用,例如抗结核药 .
抗疟药
作用机制
Target of Action
The primary target of 2-Anilino-3-chloro-1,4-naphthoquinone is the fungus Candida albicans . This fungus exists in the normal human flora but can cause mild to fatal infections under certain conditions .
Mode of Action
The compound’s mode of action is associated with its redox properties and its capacity to accept one or two electrons to form the corresponding radical anion and hydroquinone radical dianion . These intermediate species interact with crucial cellular molecules such as oxygen, DNA, and proteins, modifying their biological properties .
Biochemical Pathways
The compound affects the conversion of Candida albicans from cellular yeast to filamentous form . Inhibition of this process by 2-Anilino-3-chloro-1,4-naphthoquinone was investigated to find some correlation between structure, redox properties, and biological activity .
Result of Action
The result of the compound’s action is the inhibition of the conversion of Candida albicans from cellular yeast to filamentous form . This inhibition can prevent the fungus from causing infections, making the compound potentially useful in antifungal treatments .
安全和危害
未来方向
属性
IUPAC Name |
2-anilino-3-chloronaphthalene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClNO2/c17-13-14(18-10-6-2-1-3-7-10)16(20)12-9-5-4-8-11(12)15(13)19/h1-9,18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIWCIDRTACZSAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C(=O)C3=CC=CC=C3C2=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40148793 | |
| Record name | 1,4-Naphthoquinone, 2-anilino-3-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40148793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1090-16-0 | |
| Record name | 2-Anilino-3-chloro-1,4-naphthoquinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1090-16-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Naphthoquinone, 2-anilino-3-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001090160 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC4285 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4285 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Naphthoquinone, 2-anilino-3-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40148793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is known about the structural characteristics of 2-anilino-3-chloro-1,4-naphthoquinone?
A1: While a specific molecular formula and weight are not provided in the abstracts, we can deduce them based on the compound's name and structure:
Q2: Are there noticeable differences in the spectroscopic properties of various 2-anilino-1,4-naphthoquinone derivatives?
A2: Yes, research indicates that 2-anilino-1,4-naphthoquinone derivatives, including those with chlorine substitutions, can be classified into two groups based on their vibrational spectra in the 3150-3350 cm-1 region. [] This classification highlights the impact of substituents on the phenyl ring on the N-H stretching vibration and, consequently, the intermolecular interactions within the crystal lattice.
Q3: Has the synthesis of 2-anilino-3-chloro-1,4-naphthoquinone been explored?
A3: While the provided abstracts don't specifically detail the synthesis of 2-anilino-3-chloro-1,4-naphthoquinone, they do describe the synthesis of related N,S-disubstituted naphthoquinones. [] The synthesis involves reacting 2,3-dichloro-1,4-naphthoquinone with S- and N-nucleophiles. This information suggests a possible synthetic route for 2-anilino-3-chloro-1,4-naphthoquinone, starting with 2,3-dichloro-1,4-naphthoquinone and reacting it with aniline under appropriate conditions.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















